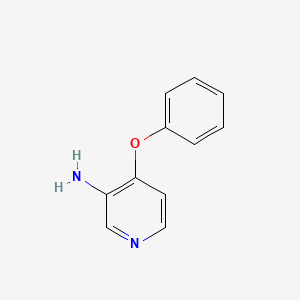![molecular formula C22H20ClN3O2 B2553514 1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 306729-94-2](/img/structure/B2553514.png)
1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline moiety, a pyrazole ring, and a methoxyphenyl group, making it a unique and interesting molecule for scientific research.
准备方法
The synthesis of 1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The synthesis begins with the preparation of the quinoline derivative. This can be achieved by reacting 2-chloro-7-methylquinoline with appropriate reagents under controlled conditions.
Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be done by reacting the quinoline derivative with hydrazine and a suitable aldehyde or ketone.
Coupling with Methoxyphenyl Group: The final step involves coupling the pyrazole-quinoline intermediate with a methoxyphenyl group. This can be achieved using a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
化学反应分析
1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation would depend on the specific conditions used.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions. Common reagents for substitution reactions include nucleophiles like amines or thiols.
科学研究应用
1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its quinoline and pyrazole moieties are known to interact with various biological targets.
Medicine: The compound can be investigated for its potential therapeutic applications. Quinoline derivatives have been studied for their potential use in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound can be used in the development of new materials, dyes, and catalysts. Its unique structure makes it a valuable component in various industrial applications.
作用机制
The mechanism of action of 1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. The pyrazole ring may also interact with specific enzymes and receptors, contributing to the compound’s biological activities.
相似化合物的比较
1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug that also contains a quinoline moiety. Chloroquine is used to treat malaria and has been studied for its potential use in treating other diseases.
Camptothecin: A natural product with a quinoline structure that has potent anticancer activity. Camptothecin inhibits DNA topoisomerase I, leading to DNA damage and cell death.
Hydroquinine: Another quinoline derivative with antimalarial activity. Hydroquinine is used in combination with other drugs to treat malaria.
The uniqueness of this compound lies in its combination of a quinoline moiety, a pyrazole ring, and a methoxyphenyl group, which may confer unique biological activities and potential therapeutic applications.
属性
IUPAC Name |
1-[3-(2-chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c1-13-4-5-16-11-18(22(23)24-19(16)10-13)21-12-20(25-26(21)14(2)27)15-6-8-17(28-3)9-7-15/h4-11,21H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNNFSATXPWPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

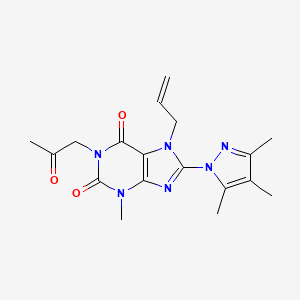
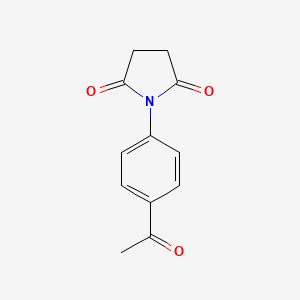
![ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2553436.png)
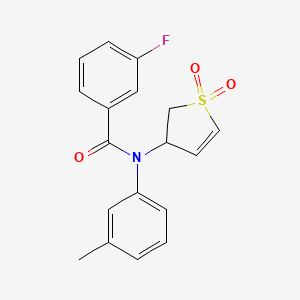
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553442.png)
![1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B2553444.png)
![1-[(3,4-dimethoxyphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole](/img/structure/B2553445.png)
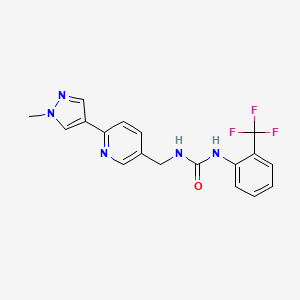
![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)
![2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride](/img/structure/B2553450.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2553451.png)

